1-(4-Methoxyquinolin-6-yl)ethanol

Description

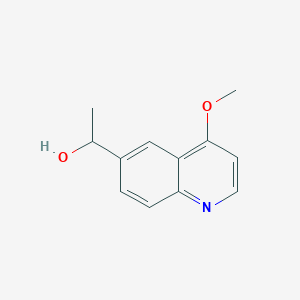

1-(4-Methoxyquinolin-6-yl)ethanol is a quinoline-derived alcohol characterized by a methoxy group at the 4-position and an ethanol substituent at the 6-position of the quinoline scaffold. The ethanol moiety at position 6 may enhance solubility compared to non-polar derivatives, while the 4-methoxy group could influence electronic properties and binding interactions .

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-(4-methoxyquinolin-6-yl)ethanol |

InChI |

InChI=1S/C12H13NO2/c1-8(14)9-3-4-11-10(7-9)12(15-2)5-6-13-11/h3-8,14H,1-2H3 |

InChI Key |

WGAKUYKDQDCOSI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(C=CN=C2C=C1)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxyquinolin-6-yl)ethanol can be synthesized through various methods. One common approach involves the reaction of 4-methoxyquinoline with ethylene oxide under basic conditions. The reaction typically proceeds at elevated temperatures and requires a catalyst such as potassium hydroxide.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyquinolin-6-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the quinoline ring.

Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride or lithium aluminum hydride.

Major Products

Oxidation: 1-(4-Methoxyquinolin-6-yl)acetaldehyde or 1-(4-Methoxyquinolin-6-yl)acetic acid.

Reduction: Tetrahydro-1-(4-methoxyquinolin-6-yl)ethanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyquinolin-6-yl)ethanol has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is used in studies investigating the biological activity of quinoline derivatives, including their antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting infectious diseases and cancer.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyquinolin-6-yl)ethanol involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. It may also inhibit enzymes involved in critical biological pathways, leading to cell death or growth inhibition. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 2-(4-Methoxyquinolin-6-yl)benzoate (2n)

- Structure: Features a benzoate ester linked to the 6-position of 4-methoxyquinoline.

- Synthesis : Prepared via Pd(OAc)₂-catalyzed arylation (36% yield), highlighting challenges in steric accessibility at the 6-position .

- Key Differences: The ester group introduces polarity but may reduce metabolic stability compared to the ethanol group in the target compound.

1-(6-Methoxyquinolin-4-yl)propan-1-ol (DADQQN)

- Structure: Substituted at the 4-position with methoxy and 6-position with propanol.

- Synthesis : Synthesized via Grignard reaction (57% yield), demonstrating higher efficiency than Pd-catalyzed methods .

- Key Differences: The longer propanol chain may improve lipophilicity but could reduce target specificity due to increased steric bulk.

Chlorinated Quinoline Derivatives

- Example: 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone ().

- Structure : Contains chloro and phenyl substituents, with a ketone group.

- Crystallography: Planar quinoline rings (max. deviation: -0.070 Å) and dihedral angles (4.05° between rings) suggest rigid conformations. C–H···O hydrogen bonds and π–π stacking enhance stability .

Tetrahydroisoquinoline Derivatives

- Example: 1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone ().

- Structure: Incorporates a dioxolane ring and tetrahydroisoquinoline core.

Physicochemical and Pharmacological Insights

Electronic and Steric Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.